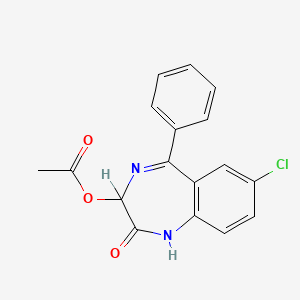

Oxazepam acetate

Description

Historical Perspectives in Benzodiazepine (B76468) Chemistry Research

The era of benzodiazepine chemistry began serendipitously in 1955 with the discovery of the first compound in this class, chlordiazepoxide, by Leo Sternbach at Hoffmann-La Roche. nih.gov This discovery marked a significant shift away from older classes of drugs like barbiturates. tandfonline.com Following this initial breakthrough, chlordiazepoxide was marketed as Librium in 1960. nih.gov The immediate success spurred further molecular modification and research into analogues, leading to the synthesis of diazepam (Valium) in 1963. tandfonline.com

This period of intense research and development saw chemists exploring various structural modifications to the core benzodiazepine scaffold to understand structure-activity relationships. gpatindia.com Oxazepam, a 3-hydroxy derivative, emerged from this research and was patented in 1962 and approved for medical use in 1964. wikipedia.org It holds a key position not only as a compound in its own right but also as an active metabolite of several other widely used benzodiazepines, including diazepam, prazepam, and temazepam. wikipedia.orgresearchgate.net The synthesis of oxazepam often involves a critical intermediate: its acetate (B1210297) ester, oxazepam acetate. One established manufacturing process involves the rearrangement of a benzodiazepine N-oxide with acetic anhydride (B1165640), which directly yields 3-acetoxy-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one—the chemical name for this compound—as a stable, crystalline intermediate that is subsequently hydrolyzed to produce oxazepam. gpatindia.comnih.gov

Table 1: Timeline of Key Early Benzodiazepine Development

| Year | Event | Compound Name |

|---|---|---|

| 1955 | First benzodiazepine synthesized by Leo Sternbach. | Chlordiazepoxide |

| 1960 | Chlordiazepoxide marketed as Librium. | Chlordiazepoxide |

| 1962 | Oxazepam patented. | Oxazepam |

| 1963 | Diazepam developed and marketed as Valium. | Diazepam |

Rationale for Continued Academic Investigation of this compound Derivatives

Academic interest in this compound is rooted in its significance in synthetic and stereochemical studies rather than its direct biological activity. The compound serves several key roles in chemical research:

Key Synthetic Intermediate: this compound is a pivotal intermediate in efficient and high-purity syntheses of oxazepam and its analogue, lorazepam. exaly.comresearchgate.net Research has focused on optimizing the acetoxylation reaction at the 3-position of the 1,4-benzodiazepine (B1214927) ring. exaly.comresearchgate.net The ability to form and isolate the acetate ester allows for controlled synthesis and purification before the final saponification (hydrolysis) step to yield the desired 3-hydroxy product. nih.govresearchgate.net This makes the study of this compound's formation and reactivity crucial for industrial and process chemistry.

Tool for Stereochemical Studies: Oxazepam possesses a chiral center at the C3 position and exists as a racemic mixture. researchgate.net Early attempts to isolate the individual enantiomers of oxazepam itself were not successful. However, researchers found that the corresponding acetate ester could be isolated as a single enantiomer. This makes this compound and other ester derivatives valuable tools for investigating the stereochemistry of 1,4-benzodiazepines. While oxazepam racemizes in aqueous solution, studying its derivatives provides a pathway to understanding and potentially controlling the stereochemical properties of this class of compounds. rsc.org Similarly, other ester derivatives, such as succinate half-esters, have been used to separate the optical isomers of oxazepam, highlighting the utility of the ester functional group in chiral resolution studies. nih.gov

Pro-drug and Metabolic Research: As an ester, this compound can be considered a pro-drug of oxazepam, as it is readily hydrolyzed to the active parent compound. biosynth.com Studying the hydrolysis kinetics and metabolic fate of such esters provides insight into drug delivery and metabolism, even if the acetate itself is not developed for therapeutic use.

Overview of Current Research Trajectories and Gaps for this compound

Current research involving this compound is primarily concentrated in the area of synthetic methodology and process optimization. Recent studies have focused on developing new, more efficient, and environmentally friendly methods for the acetoxylation of the 1,4-benzodiazepine core. researchgate.netgoogle.com For example, iodine-catalyzed acetoxylation using potassium peroxydisulfate as an oxidant has been shown to produce 3-acetoxy-1,4-benzodiazepines in high yields, leading to the synthesis of very pure oxazepam after hydrolysis. researchgate.net This demonstrates a trajectory aimed at refining existing synthetic pathways for established compounds.

However, a significant gap exists in the exploration of this compound as a unique chemical building block. While oxazepam (with its hydroxyl group) has been used as a starting material for synthesizing novel derivatives, the academic literature shows limited exploration of this compound as a precursor. researchgate.net The acetate group provides a different type of reactive handle compared to the hydroxyl group. It can act as a leaving group in substitution reactions, potentially allowing for the introduction of a wide variety of other functional groups at the 3-position. The lack of extensive research into using this compound as a scaffold for generating new libraries of benzodiazepine derivatives represents a clear gap in the medicinal chemistry of this compound class. Current research is more focused on the broader benzodiazepine scaffold for developing novel therapeutic agents rather than specifically derivatizing oxazepam via its acetate intermediate. tandfonline.com

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (RS)-7-Chloro-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl acetate |

| Molecular Formula | C₁₇H₁₃ClN₂O₃ biosynth.comnih.gov |

| Molecular Weight | 328.75 g/mol biosynth.comnih.gov |

| CAS Number | 1824-74-4 biosynth.com |

Structure

3D Structure

Properties

IUPAC Name |

(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-10(21)23-17-16(22)19-14-8-7-12(18)9-13(14)15(20-17)11-5-3-2-4-6-11/h2-9,17H,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRWUTOZBRWYCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939582 | |

| Record name | 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-74-4 | |

| Record name | (±)-Oxazepam acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1824-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazepam acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazepam acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14672 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,3-dihydro-5-phenyl-2-oxo-2H-1,4-benzodiazepin-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZEPAM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/611V4315UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Chemical Derivatization Methodologies

Strategies for Oxazepam Acetate (B1210297) Synthesis

The synthesis of oxazepam acetate primarily involves introducing an acetate group at the 3-position of the benzodiazepine (B76468) core. Several established methods, often refined over time, are utilized for this purpose.

Classical synthetic routes to this compound often leverage established reactions within benzodiazepine chemistry. These methods have been refined to improve yields, purity, and scalability for laboratory use.

Acetylation of Oxazepam: Oxazepam itself can be directly acetylated, typically using acetic anhydride (B1165640), to form this compound. This reaction is often performed in the presence of a catalyst or under specific conditions to facilitate esterification researchgate.netnih.govjopcr.com.

Polonovski Reaction: This reaction is a significant route for synthesizing 3-acetoxy-1,4-benzodiazepines, including this compound. It typically involves the rearrangement of benzodiazepine N-oxides in the presence of acetic anhydride, often catalyzed by acids, to yield the 3-acetoxy derivative jopcr.comacs.orgmdpi.com. Academic refinements have focused on optimizing reaction conditions and yields for this transformation.

Iodine-Catalyzed Acetoxylation: A notable method involves the direct acetoxylation of the 3-position of the 1,4-benzodiazepine (B1214927) ring. This reaction is catalyzed by iodine (20-50 mol%) in the presence of potassium acetate and a stoichiometric oxidant such as potassium peroxydisulfate, typically carried out in acetic acid at elevated temperatures (65-90 °C) researchgate.netrsc.orgresearchgate.net. This method has been scaled up and refined for efficient production.

Lead(IV) Acetate: Another approach mentioned in the literature utilizes lead(IV) acetate in conjunction with potassium iodide in acetic acid for the acetylation of the 3-position, though the use of lead reagents is less favored for large-scale or environmentally conscious synthesis rsc.org.

While the core synthetic strategies remain largely based on established chemical transformations, academic research continues to refine these methods. Efforts focus on improving reaction efficiency, reducing the number of steps, minimizing by-product formation, and employing greener chemistry principles. For instance, the iodine-catalyzed acetoxylation has been optimized by reducing catalyst and oxidant loadings without significant loss in yield researchgate.netrsc.org. Continuous flow synthesis platforms have also been explored for the production of benzodiazepines, including oxazepam, which could potentially be adapted for this compound synthesis researchgate.net.

Oxazepam possesses a chiral center at the C3 position, meaning this compound also exists as enantiomers. Research has focused on both obtaining enantiomerically pure forms and studying their stereoselective interactions.

Resolution of Racemic Mixtures: Racemic this compound can be resolved into its individual enantiomers. A common technique involves the fractional crystallization of diastereomeric salts formed by reacting the racemic mixture with an enantiomerically pure chiral resolving agent, such as (-)-(1R,2S)-ephedrine mdpi.comgoogle.comlibretexts.org. High-performance liquid chromatography (HPLC) using chiral stationary phases has also been employed for the enantiomeric separation of oxazepam derivatives mdpi.comscielo.org.mxresearchgate.net.

Stereoselective Binding Studies: The distinct enantiomers of this compound exhibit differential binding affinities to biological macromolecules, such as human serum albumin nih.govrsc.orgrsc.org. These studies often employ techniques like ultrafiltration to achieve stereoselective labeling and investigate binding equilibria, highlighting the importance of enantiomeric purity in pharmacological research.

Stereoselective Hydrolysis: Esterases in biological systems, such as rat liver microsomes and brain homogenates, have been shown to hydrolyze oxazepam 3-acetates stereoselectively, with different enantiomers being preferentially cleaved mdpi.comscielo.org.mxresearchgate.netsemanticscholar.orgacs.orgacs.org. This enzymatic selectivity is a key area of study in understanding drug metabolism and pharmacokinetics.

Derivatization of this compound for Academic Research

Beyond its synthesis, this compound can be further derivatized to create analogs for SAR studies or functionalized for use as biochemical probes.

The synthesis of various this compound analogs is crucial for understanding how structural modifications influence biological activity, receptor binding, and pharmacokinetic properties.

Acyloxy Derivatives: Research has focused on synthesizing a range of 3-acyloxy-1,4-benzodiazepine derivatives, which are structural analogs of this compound. These studies aim to correlate changes in the acyl chain or other parts of the molecule with properties such as hydrophobicity, serum protein binding, brain penetration, and excretion profiles acs.orgsemanticscholar.orgresearchgate.net.

Receptor Binding Studies: SAR investigations often involve assessing the affinity of synthesized compounds for central benzodiazepine receptors (CBDR) or other related targets chemisgroup.us. By modifying substituents on the benzodiazepine core, researchers aim to optimize receptor binding and pharmacological effects.

Derivatization of this compound can also involve attaching specific functional groups or labels to create tools for biological research.

Conjugation: While direct examples of conjugating this compound are less prevalent than for oxazepam itself, studies have shown the covalent linkage of oxazepam to molecules like dopamine (B1211576) via carbamate (B1207046) or succinic spacers. These conjugates are synthesized to improve the delivery of dopamine into the brain and enhance GABAergic transmission, potentially for therapeutic applications researchgate.netnih.gov. This demonstrates a principle of functionalizing the oxazepam scaffold for targeted delivery or interaction studies.

Labeling: The concept of "stereoselective labeling of racemic this compound" has been explored in the context of studying stereoselective binding to serum albumin rsc.org. This suggests that methods exist or are being developed to attach labels (e.g., radioactive isotopes) to specific enantiomers or the racemic mixture for use in analytical or binding assays.

Radiosynthesis of Labeled this compound for Research Applications

The synthesis of radiolabeled compounds is a cornerstone of modern pharmaceutical research, enabling detailed investigations into pharmacokinetics, metabolism, receptor binding, and distribution within biological systems. For benzodiazepines like oxazepam, radiosynthesis provides invaluable tools for understanding their behavior in vivo. While direct literature detailing the radiosynthesis of "this compound" specifically as a radiotracer for PET imaging or extensive ADME studies is not widely prevalent, the principles and methodologies employed for labeling related benzodiazepines and other pharmaceutical agents are well-established and applicable. These methods typically involve incorporating radioactive isotopes, such as Fluorine-18 (¹⁸F), Carbon-14 (¹⁴C), or Tritium (B154650) (³H), into the molecular structure.

Common Radioisotopes and Their Applications

The choice of radioisotope is dictated by the intended research application, the molecule's structure, and the feasibility of synthesis.

Fluorine-18 (¹⁸F): This positron-emitting isotope is highly favored for Positron Emission Tomography (PET) imaging due to its relatively long half-life (109.7 minutes) and the high energy of its emitted positrons, which allows for good spatial resolution nih.gov. ¹⁸F labeling is typically achieved through nucleophilic substitution reactions, often requiring precursors with good leaving groups nih.govmdpi.com. For instance, ¹⁸F has been used to label derivatives of related benzodiazepines, such as [¹⁸F]Fluoroethyltemazepam ([¹⁸F]F-FETEM), for PET imaging studies, demonstrating yields in the range of 2.0–3.0% (decay-uncorrected) within a synthesis time of approximately 33 minutes mdpi.com. The synthesis of ¹⁸F-labeled compounds often involves nucleophilic displacement of a tosylate or halide precursor using [¹⁸F]fluoride, typically facilitated by potassium carbonate and Kryptofix® 222 in a polar aprotic solvent like acetonitrile (B52724) or DMSO nih.govmdpi.com.

Carbon-14 (¹⁴C): This beta-emitting isotope is a long-standing standard in pharmaceutical research for Absorption, Distribution, Metabolism, and Excretion (ADME) studies acs.org. Its longer half-life (approximately 5,730 years) allows for prolonged tracking of the compound and its metabolites. ¹⁴C labeling is often incorporated early in the synthetic route, as the isotope is typically sourced from a common precursor like barium carbonate ([¹⁴C]BaCO₃) acs.org. While specific ¹⁴C labeling of this compound is not detailed, studies on related compounds demonstrate its utility in tracking drug disposition and metabolic pathways wikipedia.org.

Tritium (³H): Another beta-emitting isotope, tritium has a half-life of approximately 12.3 years and is frequently used in ADME studies and in vitro binding assays. Tritium labeling can be achieved through various methods, including catalytic reduction of unsaturated precursors with tritium gas or by incorporating tritiated building blocks. For example, tritium-labeled temazepam was used in an ADME study, indicating good absorption and minimal first-pass metabolism wikipedia.org. Another study reported the synthesis of tritium-labeled azaline (B1665912) B acetate with high chemical and radiochemical purity (>98%) and a specific radioactivity of 11.2 Ci/mmol iaea.org.

General Radiosynthesis Methodologies

The synthesis of radiolabeled this compound, or related benzodiazepines, would typically follow established radiochemical strategies.

Table 1: Common Radioisotopes for Pharmaceutical Research

| Radioisotope | Symbol | Half-life | Primary Emission Type | Typical Research Application |

| Fluorine-18 | ¹⁸F | 109.7 minutes | Positron (β⁺) | PET Imaging, Receptor Binding Studies |

| Carbon-14 | ¹⁴C | 5,730 years | Beta (β⁻) | ADME Studies, Metabolic Fate, Pharmacokinetics |

| Tritium | ³H | 12.3 years | Beta (β⁻) | ADME Studies, In Vitro Binding Assays, Pharmacokinetics |

Synthesis Strategies and Precursor Design

The design of appropriate precursors is paramount for efficient radiosynthesis. For ¹⁸F labeling via nucleophilic substitution (SN2), precursors bearing a suitable leaving group (e.g., tosylate, mesylate, halide) at the desired labeling position are required nih.govmdpi.com. The reaction typically involves the displacement of this leaving group by [¹⁸F]fluoride ion, often in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., Kryptofix® 222) in a polar aprotic solvent like acetonitrile or DMSO at elevated temperatures nih.govmdpi.com.

For ¹⁴C or ³H labeling, strategies might involve incorporating labeled building blocks (e.g., [¹⁴C]methyl iodide, tritiated water, or tritiated borohydride) into the synthetic pathway at an appropriate stage acs.orgiaea.org. For example, a common route for ¹⁴C labeling might involve a Wittig reaction with a ¹⁴C-labeled ylide or alkylation with a ¹⁴C-labeled alkyl halide acs.org.

While this compound itself is mentioned in the context of esterase activity studies acs.orgacs.org, its direct radiosynthesis as a PET tracer or for ADME studies would likely involve similar precursor strategies to those used for other benzodiazepines. For instance, if labeling were desired at a specific carbon atom, a precursor with a functional group amenable to isotopic exchange or incorporation (e.g., a halide, aldehyde, or carboxylic acid) at that position would be synthesized.

Table 2: Illustrative Radiosynthesis Parameters for Benzodiazepine Analogs

| Isotope | Potential Labeling Position | Precursor Type (Example) | Reaction Type (Example) | Typical Yield Range (Related Compounds) | Typical Specific Activity Range (Related Compounds) | Research Application (Related Compounds) |

| ¹⁸F | Aromatic/Aliphatic Carbon | Tosylate, Halide | Nucleophilic Substitution (SN2) | 2-60% (decay-uncorrected) | 100-1000 GBq/µmol | PET Imaging |

| ¹⁴C | Various Carbon Atoms | Aldehyde, Halide, CO₂ | Wittig, Grignard, Carboxylation | 20-80% (isolated) | Varies widely, often high (Ci/mmol) | ADME, Metabolism |

| ³H | Various Hydrogen Atoms | Unsaturated Precursors | Catalytic Hydrogenolysis | High (e.g., >98% purity) | High (e.g., 10-50 Ci/mmol) | ADME, In Vitro Binding |

Research Applications

Radiolabeled this compound, or its isotopically labeled analogs, would serve critical roles in research:

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of the compound in vivo, helping to elucidate its metabolic pathways and elimination routes.

Receptor Binding Assays: Investigating the affinity and specificity of oxazepam or its derivatives for benzodiazepine receptors or other biological targets using in vitro or in vivo methods.

PET Imaging: If labeled with a positron emitter like ¹⁸F, it could potentially be used to visualize and quantify the distribution of the compound in the brain or other tissues, aiding in the study of receptor occupancy or drug penetration across the blood-brain barrier.

The development of efficient and reproducible radiosynthesis methods is essential for providing researchers with high-purity, high-specific-activity radiolabeled compounds necessary for accurate and sensitive biological investigations.

Advanced Analytical and Spectroscopic Characterization Techniques

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Oxazepam Acetate (B1210297) Research

NMR spectroscopy is a cornerstone for structural elucidation of organic molecules, including oxazepam acetate. Both proton (¹H) and carbon (¹³C) NMR provide detailed information about the molecular framework, including the number and type of protons and carbons, their chemical environments, and their connectivity through spin-spin coupling. Studies on related benzodiazepines, such as oxazepam itself, indicate that ¹H NMR can reveal characteristic signals for the aromatic protons, the methyl group (if present in the acetate ester), and the protons on the diazepine (B8756704) ring. The ¹³C NMR spectrum offers complementary information by mapping the carbon backbone. Furthermore, NMR can be employed to study protolytic equilibria and tautomerism in benzodiazepines, providing insights into the compound's behavior in different chemical environments researchgate.net. The specific chemical shifts and coupling constants for this compound would be unique to its structure, aiding in its definitive identification and purity assessment. Research involving the enantiodiscrimination of oxazepam derivatives has utilized NMR spectroscopy to investigate complexation with cyclodextrins, demonstrating its utility in studying chiral interactions and potential degradation pathways like hydrolysis semanticscholar.orgnih.gov.

Mass Spectrometry (MS) Applications, Including High-Resolution MS and Fragmentation Pathway Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation patterns. Techniques like Electrospray Ionization (ESI) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) are commonly used for benzodiazepines researchgate.netnih.govnih.govresearchgate.net. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental formula of the intact molecule and its fragments.

The fragmentation pathways of benzodiazepines often involve the loss of small molecules like water (H₂O), carbon monoxide (CO), or hydrogen cyanide (HCN), and cleavage of the diazepine ring researchgate.netunlp.edu.ar. For this compound, fragmentation could involve the loss of the acetate group or its components. Understanding these fragmentation patterns is crucial for identifying the compound in complex matrices and for characterizing its degradation products researchgate.netnih.gov. For instance, studies on oxazepam degradation have utilized ESI-QTOF-MS/MS to propose fragmentation patterns, supporting the identification of degradation products researchgate.netnih.gov.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Identity and Concentration Determination

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. Characteristic absorption bands would be expected for the carbonyl group (C=O) of the ester and the amide, C-O stretching of the acetate ester, C-N bonds within the diazepine ring, and aromatic C-H and C=C stretching vibrations abechem.com. IR spectroscopy is a rapid and reliable method for confirming the identity of a compound by comparing its spectrum to a reference standard.

UV-Vis spectroscopy is useful for determining the concentration of this compound in solution and for monitoring its purity. Benzodiazepines typically exhibit characteristic absorption maxima in the UV region due to their conjugated π-electron systems. For oxazepam, a λmax around 285 nm has been reported rfppl.co.in. The acetate ester modification might slightly shift this absorption maximum. UV-Vis spectroscopy can also be employed in conjunction with chromatographic techniques like HPLC for quantitative analysis oup.compsu.eduresearchgate.net.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Assignment

Oxazepam possesses a chiral center at the C-3 position due to the hydroxyl group. While this compound is typically synthesized or used as a racemic mixture, CD and ORD spectroscopy are powerful tools for investigating the stereochemistry of chiral molecules. These techniques measure the differential absorption or rotation of left and right circularly polarized light, respectively, by chiral compounds. CD spectroscopy can provide information about the absolute configuration and conformation of chiral molecules rsc.orggla.ac.ukdigitaloceanspaces.comresearchgate.net. If this compound were resolved into its enantiomers, CD spectroscopy would be essential for their characterization and for determining enantiomeric excess rsc.orgresearchgate.netgoogle.com.

X-ray Crystallography Studies of this compound and its Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds, providing precise information about bond lengths, bond angles, and molecular packing. For this compound, single-crystal X-ray diffraction would reveal the exact arrangement of atoms in the solid state, including the conformation of the diazepine ring and the orientation of the acetate group. Such studies can also elucidate intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence crystal packing and solid-state properties abechem.comjst.go.jpacs.orgresearchgate.net. If this compound forms complexes with other molecules, X-ray crystallography can characterize the structure of these complexes, offering insights into host-guest interactions. For related benzodiazepines, X-ray studies have shown bent boat-like conformations of the diazepine ring and identified specific hydrogen bonding patterns that stabilize the crystal lattice acs.org.

Impurity Profiling and Degradation Product Analysis

Impurity profiling is critical for ensuring the quality, safety, and efficacy of pharmaceutical substances. For this compound, this involves identifying and quantifying any related substances, synthetic by-products, or degradation products that may be present iajps.compsu.edumetfop.edu.inijbpas.com. Forced degradation studies, where the compound is subjected to stress conditions (e.g., heat, light, acid, base, oxidation), are typically performed to generate potential degradation products researchgate.netnih.govijbpas.com.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) or UV detection are commonly used for impurity profiling researchgate.netnih.govnih.govresearchgate.netoup.compsu.eduiajps.compsu.edunih.govunodc.org. HPLC separates components of a mixture, while MS provides molecular weight and structural information for identification. Degradation studies on oxazepam have identified products resulting from hydrolysis and other reactions, which can be characterized using these hyphenated techniques researchgate.netnih.gov. For example, hydrolysis of the ester linkage in this compound could yield oxazepam and acetic acid.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer sensitive and selective approaches for the detection and quantification of benzodiazepines, including this compound researchgate.netmdpi.comnih.gov. The reducible azomethine group (C=N) within the benzodiazepine (B76468) structure makes these compounds amenable to electrochemical analysis, typically via voltammetric techniques such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV) researchgate.netmdpi.comnih.gov.

Electrochemical sensors, often modified with nanomaterials like graphene or metal nanoparticles, have been developed for the sensitive determination of oxazepam researchgate.netmdpi.com. These methods can achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for analyzing this compound in various matrices, including pharmaceutical formulations and biological samples researchgate.netmdpi.com. Electrochemical characterization techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can also be used to study the electrochemical behavior and surface properties of modified electrodes used for this compound detection researchgate.net.

Pharmacological Research at Molecular and Cellular Levels Pre Clinical, in Vitro

Ligand-Receptor Binding Studies of Oxazepam Acetate (B1210297)

The primary mechanism of action for the active metabolite of oxazepam acetate involves its interaction with γ-aminobutyric acid type A (GABA-A) receptors. drugbank.com These receptors are pentameric ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. nih.govnih.gov Benzodiazepines, including oxazepam, bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. drugbank.com This binding site is located at the interface between the α and γ subunits of the receptor complex. nih.govdrugbank.com

The GABA-A receptor family exhibits significant heterogeneity, with various subtypes distinguished by their subunit composition (e.g., α1, α2, α3, α5). nih.govresearchgate.net The affinity and selectivity of benzodiazepines for these subtypes are crucial determinants of their pharmacological profile. Ligand binding studies, often performed using recombinant rat αxβ3γ2 receptors expressed in human embryonic kidney (HEK-293) cells, have been used to characterize the binding profiles of benzodiazepine-site modulators. nih.gov

While specific binding data for this compound is limited due to its nature as a prodrug, studies on structurally similar benzodiazepines reveal distinct subtype preferences. For instance, certain experimental benzodiazepine (B76468) isomers have shown a significant preference for α5-containing receptors, with a descending order of affinity for other subtypes (e.g., α5 > α2 > α3 = α1). nih.gov This selectivity is a key area of research for developing compounds with more specific therapeutic actions. dntb.gov.ua

The binding affinity of compounds like oxazepam at the benzodiazepine site is quantified using competitive binding assays. nih.gov These in vitro experiments typically utilize a radiolabeled ligand, such as [³H]flunitrazepam, which has a high affinity for the benzodiazepine binding site. nih.gov

In these assays, membranes from cells expressing specific GABA-A receptor subtypes are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound (e.g., oxazepam). The test compound competes with the radioligand for binding to the receptor. By measuring the displacement of the radiolabeled ligand, the inhibitory constant (Ki) of the test compound can be determined. This Ki value represents the concentration of the competing ligand that will bind to half of the binding sites at equilibrium and is a measure of the ligand's binding affinity.

Modulation of Ion Channel Activity by this compound (In vitro electrophysiology, non-human cell lines)

The binding of oxazepam to the GABA-A receptor results in positive allosteric modulation of the associated chloride ion channel. drugbank.com This modulation does not activate the receptor directly but enhances the effect of the endogenous ligand, GABA. When GABA binds to the modulated receptor, it leads to an increased frequency of chloride channel opening, resulting in an enhanced influx of chloride ions and hyperpolarization of the cell membrane. nih.gov

This potentiation of GABA-induced chloride current is studied using in vitro electrophysiology techniques. axxam.com Methods such as two-electrode voltage clamp recordings on Xenopus laevis oocytes or patch-clamp techniques on cell lines (e.g., HEK-293) transfected to express specific GABA-A receptor subtypes are employed. nih.gov These methods allow for precise measurement of ion currents across the cell membrane in response to the application of GABA, both in the presence and absence of the modulating compound.

Beyond its primary action on GABA-A receptors, some in vitro studies have shown that benzodiazepines can also modulate other types of ion channels. For example, research on rat pituitary GH3 cells demonstrated that certain benzodiazepines can inhibit K+ depolarization-induced Ca2+ influx by modulating voltage-sensitive calcium channels. nih.gov This action was found to occur at sites distinct from their primary binding site on the GABA-A receptor. nih.gov

Enzyme Kinetics and Metabolic Pathway Investigations (In vitro, non-human liver microsomes, etc.)

The metabolism of this compound begins with its conversion to oxazepam, followed by the metabolism of oxazepam itself. These processes have been extensively studied in vitro using preparations such as human and rat liver microsomes. nih.gov

The initial and primary metabolic step for this compound is the hydrolysis of its 3-acetate group to form oxazepam. This reaction is catalyzed by esterase enzymes present in liver microsomes. nih.govsci-hub.se Studies have shown this hydrolysis to be highly enantioselective. In incubations using human liver microsomes, the (R)-enantiomer of this compound is hydrolyzed approximately 18.5 times faster than the (S)-enantiomer. nih.gov

| Parameter | Rat Liver Microsomes | Human Liver Microsomes |

| Enzyme | Esterases | Esterases |

| Substrate | This compound | This compound |

| Primary Metabolite | Oxazepam | Oxazepam |

| Specific Activity for (R)-OXA | ~120 nmol/mg/min | ~1,980 nmol/mg/min |

| Specific Activity for (S)-OXA | ~4 nmol/mg/min | ~7 nmol/mg/min |

| Enantioselectivity | (R)-OXA hydrolyzed ~3.6x faster than (S)-OXA | (R)-OXA hydrolyzed ~18.5x faster than (S)-OXA |

Data compiled from studies on the hydrolysis of enantiomerically pure this compound. nih.gov

Following hydrolysis to oxazepam, the primary metabolic pathway is glucuronidation, a Phase II conjugation reaction. researchgate.netnih.govdroracle.ai This process is mediated by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net In vitro studies using human liver microsomes and recombinant UGT isoforms have identified the specific enzymes responsible for the stereoselective conjugation of oxazepam's enantiomers. nih.govnih.gov

S-oxazepam is primarily glucuronidated by UGT2B15 . nih.govnih.gov

R-oxazepam is glucuronidated by both UGT1A9 and UGT2B7 . nih.govmdpi.com

Kinetic parameters determined in vitro show differences in the affinity of these enzymes for the oxazepam enantiomers. nih.gov

| Enzyme Isoform | Substrate | Apparent Kₘ (μM) |

| UGT2B15 | S-oxazepam | 29-35 |

| UGT1A9 | R-oxazepam | 12 |

| UGT2B7 | R-oxazepam | 333 |

| Human Liver Microsomes | S-oxazepam | 43-60 |

| Human Liver Microsomes | R-oxazepam | 256-303 |

Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate. nih.gov

The metabolic cascade of this compound involves key intermediates and final products.

Oxazepam : This is the first and principal metabolic intermediate, formed by the esterase-catalyzed hydrolysis of this compound. nih.gov It is also the pharmacologically active compound.

R- and S-oxazepam glucuronide : These are the major end-products of oxazepam metabolism. nih.govdroracle.ai The conjugation of glucuronic acid to the 3-hydroxyl group of oxazepam results in the formation of stable, water-soluble diastereomeric glucuronides that can be readily excreted. nih.govresearchgate.net

Other potential metabolites : While glucuronidation is the main pathway, other minor metabolic transformations have been identified in non-human models, including phenyl ring oxidation and diazepine (B8756704) ring contraction. nih.gov Additionally, analytical studies have noted that under certain in vitro conditions using β-glucuronidase for sample preparation, oxazepam can undergo a reductive transformation to nordiazepam. nih.gov This highlights an important consideration for analytical methods designed to detect these compounds. nih.gov

Stereoselective Hydrolysis by Esterases

The hydrolysis of this compound, a prodrug of oxazepam, is a critical step in its bioactivation. Research has demonstrated that this process is highly stereoselective, with the rate and preference for a particular enantiomer being dependent on the source of the esterase enzymes.

In vitro studies using human and rat liver microsomes have shown a significant enantioselective preference for the hydrolysis of (R)-oxazepam acetate. When racemic this compound was incubated with human liver microsomes, the (R)-enantiomer was hydrolyzed 18.5 times faster than the (S)-enantiomer. Similarly, rat liver microsomes hydrolyzed the (R)-enantiomer 3.6 times faster than the (S)-form. This preference is further highlighted by the specific activities observed with enantiomerically pure substrates. Human liver microsomes exhibited a specific activity of approximately 1,980 nmol/mg protein/min for (R)-oxazepam acetate, compared to just 7 nmol/mg protein/min for the (S)-enantiomer.

Conversely, esterases found in rat brain S9 fractions displayed an opposite stereoselectivity. In this model, (S)-oxazepam acetate was hydrolyzed approximately 6 times faster than its (R)-counterpart.

Further complexity arises from enantiomeric interactions during the hydrolysis of the racemic mixture. In liver microsomes, the presence of (R)-oxazepam acetate was found to stimulate the hydrolysis of the (S)-enantiomer, while the (S)-enantiomer inhibited the hydrolysis of the (R)-form. An inverse interaction was noted in rat brain S9 fractions, where the (R)-enantiomer inhibited the hydrolysis of the (S)-form, and the (S)-enantiomer appeared to stimulate the hydrolysis of the (R)-form.

Cellular Uptake and Distribution Mechanisms (In vitro cell culture models)

Specific studies detailing the cellular uptake and distribution mechanisms of this compound in in vitro cell culture models are not extensively documented in the reviewed literature. Research on related compounds, such as the prodrug avizafone (B1665846) for diazepam, has utilized models like Madin-Darby canine kidney (MDCK) cell monolayers to represent the nasal epithelium and study drug transport. These types of models are crucial for understanding permeability and the potential role of transporters. However, direct data from similar in vitro systems for this compound itself is limited. The focus of existing research has been more on its hydrolysis in tissue homogenates rather than its transport across cellular barriers in culture. researchgate.net

Structure-Activity Relationships (SAR) in this compound Derivatives

The structure-activity relationships (SAR) for this compound derivatives are intrinsically linked to both the core benzodiazepine structure and the nature of the ester group at the C3 position.

Core Benzodiazepine Structure: The foundational activity of oxazepam derivatives is governed by the classical SAR of 1,4-benzodiazepines. Key features include:

Ring A (Aromatic Ring): An electronegative substituent at the C7 position, such as chlorine (Cl) or a nitro group (NO2), is critical for anxiolytic and anticonvulsant activity. gpatindia.comchemisgroup.us Substitutions at positions C6, C8, or C9 generally decrease activity. gpatindia.com

Ring B (Diazepine Ring): A proton-accepting group, like the carbonyl oxygen at C2, is essential for binding to the GABA-A receptor. mespharmacy.org The nitrogen atom at position 1 can be substituted, which may influence activity.

Ring C (Phenyl Ring): A phenyl group at the C5 position is favorable for activity. Substitutions on this ring, particularly at the ortho (2') or di-ortho (2', 6') positions, can modulate receptor affinity and selectivity. Para position substitutions, however, tend to decrease agonist activity. gpatindia.com

C3-Ester Group Modifications: this compound and its derivatives are prodrugs, where the ester group is designed to be hydrolyzed in vivo to release the active oxazepam. The primary purpose of the ester moiety is to modify physicochemical properties like hydrophobicity, which in turn influences pharmacokinetics.

Research on a series of aliphatic esters of oxazepam has shown that these derivatives function primarily as prodrugs, with the intrinsic anticonvulsant activity of the intact ester being insignificant. nih.gov The rate of hydrolysis and subsequent appearance of oxazepam in the brain are correlated with the properties of the ester group. nih.govacs.org

Key findings from studies on oxazepam esters include:

Hydrophobicity: There is a correlation between the hydrophobicity (as measured by RM values) of the ester derivatives and their serum protein binding, tissue storage, and excretion rates. nih.gov

Brain Penetration: An indirect correlation exists between the hydrophobicity of the esters and the accumulation of the active metabolite, oxazepam, in the brain. This suggests that the rate of hydrolysis, which is influenced by the ester's structure, is a primary determinant of brain penetration and onset of action. nih.gov

Selectivity: Modifying the ester group can alter the selectivity of the drug's effects. Studies on various oxazepam esters revealed that while antimetrazol (anticonvulsant) activity was retained, muscle-relaxant activity was generally decreased, suggesting that different ester structures could lead to different sites of action or metabolic handling. nih.gov For instance, the dimethylphenylpropionyl ester of oxazepam appeared to antagonize the effects of the released oxazepam, requiring higher brain levels of the active drug to achieve the same anticonvulsant effect. nih.gov

Theoretical and Computational Chemistry of Oxazepam Acetate

Molecular Docking and Dynamics Simulations

To understand the pharmacological action of oxazepam acetate (B1210297), it is essential to model its interaction with its primary biological target, the γ-aminobutyric acid type A (GABA-A) receptor. nih.govmdpi.com Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used for this purpose. nih.govnih.gov

The GABA-A receptor is a pentameric ligand-gated ion channel. nih.gov Benzodiazepines act as positive allosteric modulators by binding to a specific site at the interface between the α and γ subunits. mdpi.comdrugbank.com

Molecular docking simulations place the oxazepam acetate molecule into a three-dimensional model of the benzodiazepine (B76468) binding pocket of the GABA-A receptor. nih.gov These simulations use scoring functions to predict the most favorable binding pose based on steric and electrostatic complementarity. nih.gov Following docking, MD simulations can be performed to observe the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the conformational changes induced in the receptor upon binding.

Table 2: Key Amino Acid Residues in the Benzodiazepine Binding Site of the GABA-A Receptor Note: This table lists residues commonly identified in computational and experimental studies of benzodiazepine binding.

| Subunit | Residue | Potential Interaction with this compound |

|---|---|---|

| α1 | His101 | Key for binding affinity; potential hydrogen bonding or pi-stacking. |

| α1 | Tyr159 | Forms part of the binding pocket wall; van der Waals interactions. |

| α1 | Gly200 | Contributes to the shape of the binding pocket. |

| α1 | Thr206 | May form hydrogen bonds with the ligand. |

| γ2 | Phe77 | Pi-stacking interactions with the aromatic rings of the ligand. |

| γ2 | Met130 | Hydrophobic interactions within the binding pocket. |

Computational models predict that benzodiazepines orient themselves within the GABA-A binding pocket such that the C5-phenyl group is positioned parallel to the cell membrane. nih.gov Different benzodiazepines may adopt distinct binding modes, and even stereoisomers can exhibit significantly different interactions and affinities. nih.gov

For this compound, docking studies would predict a specific orientation where its aromatic rings engage in pi-stacking interactions with residues like α1His101 and γ2Phe77, while the carbonyl groups of the benzodiazepine core and the acetate moiety could form hydrogen bonds with receptor residues. nih.govnih.gov

Computational methods like Free Energy Perturbation (FEP) or Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) can be used in conjunction with MD simulations to calculate the binding free energy. This value provides a quantitative prediction of the binding affinity of this compound for the GABA-A receptor, which can then be correlated with its potency as a pharmacological agent. These predictions are invaluable for understanding structure-activity relationships and for the rational design of new, more selective modulators. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling for this compound and related benzodiazepines is a computational approach used to correlate the chemical structure of these compounds with their biological activity. These models are instrumental in understanding the molecular features that govern the interaction with biological targets, such as receptors and plasma proteins, and in predicting the activity of novel derivatives.

The biological activity of benzodiazepines, including this compound, is often related to their binding affinity for targets like the GABA-A receptor or plasma proteins such as human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). QSAR studies typically find that the binding of benzodiazepines is driven by a combination of hydrophobic, steric, and electrostatic interactions.

A notable example of QSAR analysis involving this compound is the three-dimensional (3D-QSAR) study of its enantiomers' binding to genetic variants of AGP. Using the Comparative Molecular Field Analysis (CoMFA) method, researchers developed a steric model for the binding of this compound enantiomers to the 'A' variant of AGP. CoMFA is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic fields. The successful development of this model indicates that steric properties are a key determinant for the interaction with this specific protein variant. However, the same study was unable to generate a statistically significant model for the F1*S variants of AGP, suggesting a different or more complex binding mechanism for these variants that could not be adequately described by the CoMFA fields alone.

The general approach for building a QSAR model for a series of compounds like benzodiazepine esters involves several key steps, as outlined in the table below.

| Step | Description | Key Parameters & Methodologies |

|---|---|---|

| 1. Data Set Selection | A series of structurally related compounds (e.g., benzodiazepine esters) with experimentally determined biological activity (e.g., binding affinity, IC50) is compiled. | Training set (for model building), Test set (for external validation). |

| 2. Molecular Descriptors Calculation | Numerical values that describe the physicochemical properties of the molecules are calculated. These can be 1D, 2D, or 3D. | Topological, electronic, steric (e.g., CoMFA fields), hydrophobic (e.g., logP) descriptors. |

| 3. Model Development | A mathematical model is created to find a correlation between the calculated descriptors (independent variables) and the biological activity (dependent variable). | Partial Least Squares (PLS), Multiple Linear Regression (MLR). |

| 4. Model Validation | The statistical significance and predictive power of the model are rigorously assessed. | Correlation coefficient (r²), Cross-validated correlation coefficient (q² or xr²), Root Mean Square Error (RMSE). |

For a QSAR model to be considered robust and predictive, it must meet certain statistical criteria. Generally, an acceptable model will have a high correlation coefficient (r² > 0.6) for the training set and a good predictive correlation coefficient (r² > 0.5) for the test set. These statistical validations ensure that the model is not a result of chance correlation and can reliably predict the activity of new, untested compounds.

Crystal Structure Prediction and Polymorphism Studies (Computational)

Computational methods for Crystal Structure Prediction (CSP) are powerful tools for exploring the solid-state landscape of pharmaceutical compounds like this compound. These techniques aim to identify all possible stable crystal packing arrangements (polymorphs) from the molecular structure alone, which is crucial as different polymorphs can have distinct physicochemical properties.

While specific computational polymorphism studies for this compound are not prominently documented in the literature, the methodologies are well-established and can be applied. Furthermore, computational and experimental studies on closely related benzodiazepines, such as diazepam and nordazepam, provide significant insight into the likely solid-state behavior of this compound.

The general workflow for a CSP study is as follows:

Conformational Analysis: The first step involves identifying all low-energy conformations of the isolated molecule. For a molecule like this compound, this would involve rotation around single bonds, particularly the acetate group and the phenyl ring, as well as the characteristic inversion of the seven-membered diazepine (B8756704) ring.

Crystal Packing Generation: A search algorithm is used to generate a vast number of hypothetical crystal packings for the low-energy conformers within various common space groups.

Lattice Energy Minimization: The geometry of each generated crystal structure is optimized to find the local minimum on the lattice energy surface. This is typically done using force fields, followed by more accurate density functional theory (DFT) calculations that account for dispersion forces (DFT-D).

Ranking and Analysis: The resulting predicted crystal structures are ranked by their relative lattice energies. The structures that are close in energy to the global minimum are considered potential polymorphs.

Studies on related benzodiazepines have shown that they often crystallize in the monoclinic space group P2₁/c. acs.org The seven-membered diazepine ring typically adopts a twist-boat conformation. acs.orgresearchgate.net The stability of the crystal lattice in these compounds is governed by a network of intermolecular interactions. In the case of nordazepam, for example, N-H···O hydrogen bonds play a critical role in stabilizing the crystal structure. acs.orgnih.gov For this compound, which lacks the N-H donor of its parent compound oxazepam, the primary intermolecular interactions stabilizing its crystal structure would be expected to be weaker C-H···O and C-H···π interactions, along with van der Waals forces.

Pharmaceutical Sciences Research Excluding Dosage, Administration, Safety

Pre-formulation Studies for Research Compounds

Pre-formulation studies are critical in the early stages of research to understand the fundamental physicochemical properties of a compound. For Oxazepam acetate (B1210297), these studies focus on its solubility, dissolution, and solid-state characteristics to inform the design of research formulations.

Solubility and Dissolution Behavior in Research Solvents/Matrices

The solubility and dissolution rate are fundamental parameters that influence the behavior of a research compound in experimental settings. Oxazepam, the parent compound of Oxazepam acetate, is characterized as being practically insoluble in water. researchgate.net This low aqueous solubility often presents challenges in research, necessitating the exploration of its behavior in various organic solvents and research matrices.

The solubility of oxazepam has been reported in several common laboratory solvents. nih.gov It is soluble in dioxane, with slightly lower solubility in chloroform, ethanol, and diethyl ether. nih.gov A predicted water solubility for this compound is approximately 0.0125 mg/mL. drugbank.com Due to the inherent low water solubility of the parent compound, research has focused on methods to enhance its dissolution rate. researchgate.net

One research approach involves the creation of solid dispersions with surfactants. researchgate.net Studies have shown that using surfactants such as sodium lauryl sulfate (B86663) (SLS), cetyl-trimethylammonium bromide (CTAB), and Myrj 52 can significantly increase the dissolution rate of oxazepam compared to the pure drug powder. researchgate.netnih.gov The formation of mixed oxazepam-surfactant aggregates during the dissolution process is believed to contribute to this enhancement by improving the dispersion of the compound. nih.gov The co-evaporation method is one technique used to prepare these solid dispersions for research purposes. researchgate.net

Solubility Data for Oxazepam

| Solvent/Matrix | Solubility/Behavior | Reference |

|---|---|---|

| Water | Practically insoluble (1 g/>10,000 mL) | nih.gov |

| Water (Predicted) | 0.0125 mg/mL | drugbank.com |

| Chloroform | 1 g/270 mL | nih.gov |

| Diethyl Ether | 1 g/2200 mL | nih.gov |

| Ethanol | 1 g/220 mL | nih.gov |

| Dioxane | Soluble | nih.gov |

| Surfactant Dispersions | Enhanced dissolution rates | researchgate.netnih.gov |

Solid-State Characterization for Research Formulations

The solid-state properties of a compound like this compound are crucial for developing consistent and reliable research formulations. Techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR) are employed to characterize the solid form of the compound. researchgate.net

In studies involving solid dispersions of oxazepam with various carriers, XRD and FT-IR spectroscopy have been used to determine if any polymorphic changes or drug-carrier interactions occurred during the formulation process. researchgate.net Such analyses are essential to ensure that the solid form of the compound remains consistent throughout experimental use, as changes in crystallinity or form can affect properties like solubility and stability. Characterization of oxazepam blends with different carriers has also been performed using thermoanalytical methods like Differential Scanning Calorimetry (DSC). nih.gov

Stability Studies of this compound (In various research formulations/conditions, not for drug shelf-life or patient use)

Understanding the chemical stability of this compound under various research conditions is paramount for ensuring the integrity of experimental data. These studies are distinct from those determining commercial drug product shelf-life.

Degradation Kinetics and Pathway Identification (Analytical/chemical stability)

The chemical stability of oxazepam, the active moiety of this compound, has been investigated, particularly its hydrolysis. The hydrolysis kinetics of oxazepam, leading to the formation of a benzophenone (B1666685) product and a glycine (B1666218) derivative, were studied across a pH range of 1 to 11. nih.gov The degradation process for oxazepam was found to be a parallel consecutive reaction, with two intermediates isolated and identified. nih.gov

This hydrolysis demonstrates both acid-base catalysis and an uncatalyzed pathway. nih.gov The major degradation pathway for oxazepam involves the initial hydrolysis of the amide linkage, which differs from the degradation of similar compounds like diazepam where breakage of the azomethine linkage is the primary initial step. nih.gov A stability-indicating high-performance liquid chromatographic (HPLC) assay confirmed that degradation of oxazepam to 6-chloro-4-phenyl-2-quinazolinecarboxaldehyde and 2-amino-5-chlorobenzophenone (B30270) occurs after treatment with either acid or base. nih.gov

Influence of Environmental Factors on Stability

Environmental factors such as temperature and pH significantly impact the stability of benzodiazepines in research samples. nih.govnih.gov Studies on oxazepam in whole blood samples stored for one year showed significant degradation that was highly dependent on temperature. nih.gov

At room temperature, the concentration of oxazepam decreased by 70-100%. nih.gov Stability improved at lower temperatures, with a 50-80% decrease at 4°C and a 10-20% decrease at -20°C for high and low concentrations, respectively. nih.gov The most stable condition was storage at -80°C, where the loss was not significant at high concentrations. nih.gov The hydrolysis kinetics are also strongly dependent on the pH of the medium. nih.gov Oxazepam is noted to be stable in light and is nonhygroscopic. nih.gov

Summary of Oxazepam Stability Under Various Conditions

| Condition | Observation | Reference |

|---|---|---|

| Acid/Base Treatment | Degradation to 6-chloro-4-phenyl-2-quinazolinecarboxaldehyde and 2-amino-5-chlorobenzophenone | nih.gov |

| pH 1-11 | Subject to acid-base catalyzed hydrolysis | nih.gov |

| Room Temperature (in blood) | 70-100% decrease in concentration over one year | nih.gov |

| 4°C (in blood) | 50-100% decrease in concentration over one year | nih.gov |

| -20°C (in blood) | 10-20% decrease in concentration over one year | nih.gov |

| -80°C (in blood) | Minimal to no significant loss over one year | nih.gov |

| Light | Stable | nih.gov |

Development of Analytical Methods for Research Formulation Content and Purity

Accurate and reliable analytical methods are essential for quantifying the content and purity of this compound in research formulations. A variety of techniques have been developed and applied for the analysis of oxazepam. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of oxazepam, providing reliable and accurate results. nih.govnih.govresearchgate.net A stability-indicating HPLC method has been developed using a C18 reverse-phase column with a mobile phase of methanol-water-acetic acid (60:40:1) and UV detection at 254 nm. nih.gov This method was capable of separating oxazepam from its degradation products, which could be detected at levels as low as 0.1%. nih.gov Another HPLC method for serum analysis used a C18 column with a mobile phase of ammonium (B1175870) dihydrogen phosphate (B84403) buffer and methanol (B129727) (50:50, v/v). researchgate.net

Other chromatographic methods include Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). nih.govnih.govnih.gov Spectrophotometric methods, such as UV-Vis spectrophotometry, have also been developed for the estimation of oxazepam in complex matrices. rfppl.co.in A novel spectrophotometric method reported a detection wavelength of 285 nm and a linearity range of 5-25 ng/mL. rfppl.co.in

Overview of Analytical Methods for Oxazepam

| Analytical Method | Key Parameters/Application | Reference |

|---|---|---|

| HPLC | C18 column; methanol-water-acetic acid mobile phase; UV detection at 254 nm; stability-indicating assay. | nih.gov |

| HPLC | C18 column; ammonium dihydrogen phosphate buffer and methanol mobile phase; serum analysis. | researchgate.net |

| HPTLC | Silica gel plates; densitometric detection at 196 nm; for pharmaceutical formulations. | researchgate.net |

| Gas Chromatography (GC) | Used for determining impurities and decomposition products. | nih.gov |

| Thin-Layer Chromatography (TLC) | Used for determining impurities and decomposition products. | nih.gov |

| UV-Vis Spectrophotometry | Detection wavelength of 285 nm; linearity range of 5-25 ng/mL; for complex matrices. | rfppl.co.in |

Crystallization and Polymorph Control for Research Batches

The solid-state properties of an active pharmaceutical ingredient (API) are of critical importance in pharmaceutical development. Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, can significantly influence the physicochemical properties of a drug, including its stability, solubility, and bioavailability. Therefore, the control of crystallization to produce a desired and consistent polymorphic form is a key aspect of pharmaceutical sciences research.

While comprehensive studies on the polymorphism of this compound are not extensively detailed in publicly available literature, the principles of crystallization and polymorphic screening are applicable. Research into the solid-state chemistry of the parent compound, oxazepam, has revealed the existence of multiple polymorphic forms, highlighting the potential for similar behavior in its acetate ester derivative. For instance, different forms of oxazepam have been identified with varying temperatures of fusion onset: Form II at 203.0 ± 0.6°C, Form IV at 198.5 ± 0.5°C, Form VII at 188.0 ± 0.7°C, and Form IX at 181.0 ± 0.6°C. epa.gov This underscores the importance of controlled crystallization conditions for producing a single, desired polymorph for research batches to ensure reproducibility of experimental results.

This compound is a chiral compound and exists as a racemic mixture. wikipedia.org It has been noted that while early attempts to isolate the enantiomers of oxazepam were not successful, the corresponding acetate has been isolated as a single enantiomer. wikipedia.org This suggests that crystallization processes, potentially involving chiral resolving agents or specific solvent systems, can be employed to separate the enantiomers of this compound. The ability to isolate and characterize single enantiomers is crucial for stereoselective pharmacological studies.

In the synthesis of oxazepam, 3-acetoxy-7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (this compound) is formed as a crystalline intermediate. A specific manufacturing process describes suspending 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide in acetic anhydride (B1165640) and warming until dissolved, followed by cooling to filter off crystalline, analytically pure this compound with a melting point of 242°C to 243°C. This indicates that crystallization from acetic anhydride is a viable method for obtaining a crystalline solid form of this compound.

The control of crystallization in research batches would involve a systematic screening of various parameters that can influence nucleation and crystal growth. These parameters include:

Solvent System: The choice of solvent or solvent mixture is critical. Solvents affect the solubility and conformation of the molecule in solution, which in turn influences the resulting crystal form.

Temperature: Temperature gradients, cooling rates, and aging temperatures can all impact which polymorphic form is thermodynamically or kinetically favored.

Supersaturation: The level of supersaturation at which crystallization is initiated can determine the nucleation rate and the polymorphic outcome.

Additives and Impurities: The presence of even small amounts of impurities or specifically added excipients can inhibit or promote the growth of certain polymorphs.

For research batches of this compound, it would be standard practice to characterize the crystalline material obtained from any synthesis or crystallization experiment using techniques such as Powder X-ray Diffraction (PXRD) to identify the crystal form, Differential Scanning Calorimetry (DSC) to determine the melting point and detect polymorphic transitions, and spectroscopy (e.g., FTIR, Raman) to probe the molecular structure within the crystal lattice.

Given the limited specific data on this compound polymorphs, the following table summarizes the known physical properties of its crystalline form.

| Property | Value |

| Molecular Formula | C₁₇H₁₃ClN₂O₃ |

| Molecular Weight | 328.75 g/mol |

| Melting Point | 242-243 °C |

| Stereochemistry | Racemic |

Environmental Fate and Analytical Monitoring Research

Detection and Quantification of Oxazepam Acetate (B1210297) (or Oxazepam as metabolite) in Environmental Samples (e.g., wastewater, soil, aquatic systems)

Oxazepam is frequently detected in various environmental compartments due to its widespread use and persistence. capes.gov.br Conventional wastewater treatment plants (WWTPs) are often ineffective at completely removing benzodiazepines, leading to their release into receiving waters. capes.gov.br

Wastewater and Surface Water: Studies have consistently identified oxazepam in wastewater influent, effluent, and surface waters across different regions. In a study of thirty European rivers, oxazepam was the most frequently detected benzodiazepine (B76468), found in 85% of the 138 surface water samples analyzed. us.es The concentrations in European rivers are typically below 0.061 μg/L, although more contaminated systems can show concentrations ranging from 0.21 to 0.58 μg/L. nih.gov In some cases, surface water concentrations have been measured at levels up to 1.8 µg/L. nih.gov A monitoring effort at a site receiving water from a WWTP detected oxazepam at approximately 1,678 ng L–1 at the outlet. oup.com Advanced analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS or LC-MS/MS) are the methods of choice for the identification and quantification of benzodiazepines like oxazepam in environmental samples due to their high sensitivity and specificity. nih.govnih.govresearchgate.net Other methods include gas chromatography-mass spectrometry (GC-MS) and various immunoassays. nih.govresearchgate.net

Soil and Sediment: The persistence of oxazepam leads to its accumulation in sediments. Despite its relative hydrophilicity, it has been found in sediments downstream from WWTPs at concentrations between 9.7 and 12 ng/g. nih.gov Remarkably, studies of sediment cores from a large freshwater lake have demonstrated that oxazepam can persist in its therapeutic form for several decades after deposition. nih.gov In a study investigating the biodegradation of oxazepam in soil from a reed bed frequently flooded by WWTP water, the native soil contained oxazepam at a concentration of 25 μg kg–1 dry weight. nih.gov

The following table summarizes the detection of oxazepam in various environmental samples:

| Environmental Matrix | Concentration Range | Location/Study Context | Analytical Method |

|---|---|---|---|

| European Rivers (Surface Water) | Typically < 0.061 µg/L; up to 0.58 µg/L in contaminated systems; max of 1.8 µg/L reported | Survey of 30 European rivers | LC-MS/MS |

| WWTP Effluent | ~1,678 ng/L | Outlet of a wastewater treatment plant | Not Specified |

| Freshwater Lake Sediments | Detected in cores dating back decades | Large freshwater lake | Not Specified |

| River Sediments | 9.7 - 12 ng/g | Downstream of WWTPs | Not Specified |

| Soil | 25 µg/kg (dry weight) | Reed bed soil receiving WWTP water | QuEChERS extraction and LC-MS/MS |

Environmental Degradation Pathways and Byproducts

The degradation of oxazepam in the environment is generally slow, contributing to its persistence. nih.govnih.gov The primary degradation pathways considered are photodegradation and biodegradation.

One study on the photocatalytic degradation of diazepam, a precursor to oxazepam, identified oxazepam as a degradation byproduct. mdpi.com The process involved N-demethylation and C-hydroxylation reactions. mdpi.com Further degradation of other benzodiazepines through advanced oxidation processes like UV/H2O2 treatment has shown that hydroxylation is a primary reaction pathway. frontiersin.orgfrontiersin.org While specific byproducts of oxazepam's environmental degradation are not extensively detailed in the available literature, the initial steps likely involve transformations of the diazepine (B8756704) ring. mdpi.com Research on the biodegradation of oxazepam in soil microcosms suggests biotransformation of the parent molecule, though the specific metabolites were not identified in that study. frontiersin.org Another study hypothesized that a biotic transformation product of oxazepam in liquid culture could be a 1,4-benzodiazepine (B1214927) tautomer. researchgate.net

Photodegradation and Biodegradation Studies (In vitro, environmental context)

Photodegradation: Oxazepam is highly resistant to direct photodegradation under simulated solar irradiation. nih.gov One study reported a photodegradation half-life of 4 summer sunny days. nih.gov The presence of humic substances in water can influence photodegradation rates, with humic acids tending to decrease the rate, likely due to a screening effect, while fulvic acids may enhance it. nih.govnih.gov In general, photodegradation is not considered an efficient removal pathway for oxazepam from the aquatic environment. nih.gov Advanced oxidation processes, such as UV/H2O2 treatment, can significantly enhance the degradation of benzodiazepines, including oxazepam, primarily through the action of hydroxyl radicals. frontiersin.orgfrontiersin.org However, direct UV photolysis alone has a low potential to remove oxazepam from water. frontiersin.org

Biodegradation: Oxazepam is generally described as poorly biodegradable. nih.govfrontiersin.org It is persistent in both aerobic and anaerobic treatment environments. oup.com However, some studies have shown that under specific conditions, biodegradation can occur. In a laboratory study using soil from a reed bed acclimated to WWTP effluent, oxazepam showed rapid biodegradation with a dissipation half-life (DT50) of 3.6 days. nih.govfrontiersin.org This suggests that microbial communities in environments frequently exposed to such contaminants may adapt to degrade them. nih.gov The initial stages of biodegradation in soil may be linked to fungal activity, with bacteria subsequently breaking down the less complex metabolites. nih.govfrontiersin.org In liquid culture studies, oxazepam was the only one of several 1,4-benzodiazepines that underwent significant biotic transformation (around 40%). researchgate.net

Persistence and Bioaccumulation in Environmental Models (e.g., aquatic organisms)

Persistence: The resistance of oxazepam to degradation contributes to its long-term persistence in aquatic ecosystems. nih.govnih.gov It can persist for months in freshwater and even for decades in sediments. nih.gov Laboratory experiments have shown that in cold (5°C), dark lake water, oxazepam can persist for over a hundred days. nih.govnih.gov This long-term persistence means that levels in lakes can build up over time from both past and present inputs. nih.gov

Bioaccumulation: Oxazepam has been shown to bioaccumulate in aquatic organisms. nih.gov Studies have documented its presence in various fish species, including European perch (Perca fluviatilis) and brown trout (Salmo trutta). The bioconcentration factor (BCF), which quantifies uptake from water, can vary between species. For example, higher bioconcentration of oxazepam was observed in perch (BCF of 3.7) compared to dragonfly larvae (Aeshna grandis) (BCF of 0.5). us.es Another study found that oxazepam bioconcentrated in the muscle tissue of perch. nih.gov The uptake and elimination kinetics also differ among species, with dragonfly larvae depurating oxazepam much faster (half-life of 0.51 days) than perch (half-life of 2.47 days). oup.com Trophic transfer through the food web is another route of exposure, with studies showing that predators can accumulate oxazepam by consuming contaminated prey. us.esoup.com

The following table presents bioconcentration factors for oxazepam in different aquatic organisms:

| Organism | Bioconcentration Factor (BCF) | Tissue Measured |

|---|---|---|

| European perch (Perca fluviatilis) | 3.7 | Not Specified |

| Dragonfly larvae (Aeshna grandis) | 0.5 | Not Specified |

| Perch (Perca fluviatilis) | Value not specified, but bioconcentration confirmed | Muscle |

Future Directions and Emerging Research Avenues for Oxazepam Acetate